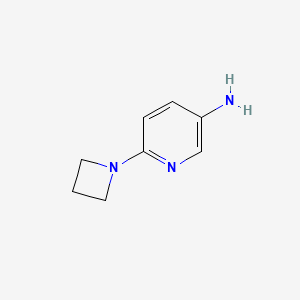

6-(Azetidin-1-yl)pyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-(azetidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJOZVHJEPMZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304922 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045335-18-9 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 6 Azetidin 1 Yl Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 6-(azetidin-1-yl)pyridin-3-amine is highly activated towards electrophilic attack and can also participate in other transformations typical of pyridine derivatives.

The amino and azetidinyl substituents strongly activate the pyridine ring towards electrophilic aromatic substitution. The directing effects of these groups are synergistic, primarily directing incoming electrophiles to the positions ortho and para to the amino group. This leads to a high propensity for substitution at the 2-, 4-, and 5-positions. The relative reactivity of these positions is influenced by both electronic and steric factors.

| Position | Activating Groups | Predicted Reactivity | Potential Reactions |

| 2 | Ortho to amino, meta to azetidinyl | Highly activated | Halogenation, Nitration, Sulfonation |

| 4 | Para to amino, meta to azetidinyl | Highly activated | Halogenation, Nitration, Friedel-Crafts type reactions |

| 5 | Ortho to azetidinyl, meta to amino | Moderately activated | Halogenation |

Detailed Research Findings:

Studies on similarly substituted pyridines have shown that halogenation, such as bromination or iodination, proceeds readily without the need for a Lewis acid catalyst. For instance, reactions with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are expected to yield the corresponding halogenated derivatives with high regioselectivity. Nitration can also be achieved under carefully controlled conditions to avoid oxidation of the amino group.

Generally, electron-rich pyridine rings are poor candidates for nucleophilic aromatic substitution. However, if a leaving group is present on the ring, SNAr reactions can be facilitated. For this compound itself, direct SNAr is unlikely. However, should the amino group be transformed into a better leaving group (e.g., a diazonium salt), nucleophilic displacement could occur.

The pyridine nitrogen in this compound can be oxidized to the corresponding N-oxide using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. The presence of the electron-donating groups can facilitate this oxidation.

Reduction of the pyridine ring to a piperidine ring can be accomplished through catalytic hydrogenation. This typically requires high pressure and a noble metal catalyst such as rhodium on carbon or platinum oxide. The specific conditions would need to be optimized to achieve selective reduction of the pyridine ring without affecting the azetidine (B1206935) moiety.

| Transformation | Reagents and Conditions | Product |

| N-Oxide Formation | m-CPBA, CH2Cl2 | This compound N-oxide |

| Catalytic Hydrogenation | H2, Rh/C, high pressure | 6-(Azetidin-1-yl)piperidin-3-amine |

Reactivity of the Azetidine Moiety

The azetidine ring is a four-membered saturated heterocycle and possesses significant ring strain, which makes it susceptible to ring-opening reactions.

The azetidine ring can be opened under various conditions, typically involving electrophilic activation followed by nucleophilic attack. For N-aryl or N-heteroaryl substituted azetidines, the ring-opening can be initiated by protonation of the azetidine nitrogen or by reaction with other electrophiles. Subsequent attack by a nucleophile leads to the cleavage of one of the C-N bonds.

Detailed Research Findings:

While specific studies on the ring-opening of this compound are not prevalent, analogous N-aryl azetidines have been shown to undergo ring-opening in the presence of strong acids or acyl halides. For example, treatment with a strong acid could lead to a protonated intermediate that is then attacked by a nucleophile, resulting in a 3-(aryl-amino)propyl derivative.

| Condition | Reagent/Catalyst | Potential Product |

| Acidic | Strong acid (e.g., HCl) | N1-(pyridin-5-yl)propane-1,3-diamine derivative |

| Acylation | Acyl halide (e.g., Acetyl chloride) | N-(3-chloropropyl)-N-(pyridin-5-yl)acetamide derivative |

Functionalization of the Azetidine Nitrogen

The azetidine nitrogen in this compound is a tertiary amine, which limits direct functionalization strategies like alkylation or acylation that are common for primary or secondary amines. However, its reactivity can be engaged through reactions that involve activation of the ring. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, is a critical factor driving its reactivity. rsc.org This strain, while rendering the ring more stable and easier to handle than aziridines, allows for unique chemical transformations under specific conditions. rsc.orgrsc.org

One key pathway involves the activation of the nitrogen atom through protonation or coordination with a Lewis acid. This activation can facilitate the nucleophilic opening of the azetidine ring. rsc.org For instance, acid-promoted activation of the nitrogen can lead to the formation of a carbocationic intermediate, which is then susceptible to attack by a nucleophile. rsc.org This process highlights the capacity for the azetidine α-N-C bond to be cleaved under mild conditions. rsc.org

Functionalization of Azetidine Ring Carbons (e.g., alpha-alkylation, regioselective functionalization)

The carbon atoms of the azetidine ring, particularly those alpha to the nitrogen, are targets for functionalization. While direct C-H functionalization of the unsubstituted azetidine ring in this compound is challenging, studies on related N-substituted azetidines provide a basis for potential transformations.

Methods for the diastereoselective α-alkylation of azetidine-2-carboxylic acid esters have been developed, indicating that the carbons adjacent to the nitrogen can be functionalized once the ring is appropriately substituted. rsc.org Furthermore, the azetidinyl ring has been shown to act as an ortho-directing group in the functionalization of attached aryl rings, which suggests its electronic influence could be harnessed for regioselective reactions. acs.orgresearchgate.net In other systems, α-lithiation followed by trapping with an electrophile is a known strategy for functionalizing carbons on the azetidine ring. researchgate.netuni-muenchen.de

Recent advances have also focused on palladium-catalyzed intramolecular C(sp³)–H amination for the synthesis of functionalized azetidines, which could potentially be adapted for modifying the azetidine ring carbons. rsc.org The regioselective ring opening of azetidines can also be considered a form of functionalization, leading to γ-functionalized amines. rsc.org For example, the use of Olah's reagent (pyridine-HF) can produce γ-fluorinated amines from 2-substituted azetidines. rsc.org

| Reaction Type | Reagents/Conditions | Potential Outcome | Citation |

| α-Alkylation | LiHMDS, R'X | Introduction of an alkyl group at the α-carbon. | rsc.org |

| Regioselective Ring Opening | Pyridine-HF (Olah's reagent) | Formation of γ-fluorinated amine derivatives. | rsc.org |

| Friedel-Crafts Alkylation | Lewis Acid, Aromatic Nucleophile | Ring opening and formation of a new C-C bond with an aromatic ring. | rsc.org |

Interplay between Pyridine and Azetidine Moieties in Reactivity

The chemical behavior of this compound is governed by the electronic interplay between the electron-rich aminopyridine ring and the strained azetidine ring.

Influence of Azetidine on Pyridine : The azetidin-1-yl group is a saturated amine substituent and acts as an electron-donating group through resonance, activating the pyridine ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. In this specific molecule, the position ortho to the azetidinyl group (position 5) is also ortho to the strongly activating amino group, making it a highly probable site for electrophilic attack.

This mutual electronic influence is critical in predicting the outcomes of various chemical transformations, from functionalization of the azetidine ring to derivatization of the pyridine core.

Derivatization Strategies for Structural Modification

Introduction of Additional Substituents to the Amine Group

The primary amino group at the C-3 position of the pyridine ring is a versatile handle for a wide range of derivatization reactions. Standard transformations for aromatic amines can be readily applied to introduce diverse functionalities. mdpi.com These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. core.ac.uk

Common derivatization strategies include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation : Reductive amination or reaction with alkyl halides to produce secondary or tertiary amines.

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

These reactions allow for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties.

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(6-(azetidin-1-yl)pyridin-3-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(6-(azetidin-1-yl)pyridin-3-yl)benzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-(6-(azetidin-1-yl)pyridin-3-yl)-3-phenylurea |

Modification of the Pyridine Ring Substituents

The pyridine ring of this compound is activated towards electrophilic aromatic substitution by both the amino and the azetidinyl groups. This allows for the introduction of additional substituents onto the aromatic core.

Electrophilic Aromatic Substitution : Reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration can introduce new functional groups. The substitution pattern is directed by the existing activating groups, primarily to position 5.

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods offer powerful tools for pyridine ring modification. For instance, if the pyridine ring were to be first halogenated, subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions could be employed to introduce aryl, alkynyl, or amino groups, respectively. The synthesis of related nicotinic ligands has utilized Sonogashira coupling on a bromopyridine core to introduce alkynyl side chains. nih.gov This highlights the feasibility of such strategies for creating complex derivatives.

These derivatization strategies provide a robust platform for the extensive structural modification of this compound, enabling the exploration of its chemical space for various applications.

Diversification via Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

The strategic functionalization of the this compound scaffold is crucial for its development in various chemical research areas, particularly in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful and versatile method for introducing a wide range of molecular fragments, thereby enabling the systematic exploration of structure-activity relationships. nih.gov This approach typically requires the presence of a leaving group, most commonly a halogen atom, on the pyridine ring to facilitate the catalytic cycle.

While direct cross-coupling on the parent this compound is not standard, the diversification strategy involves the use of a halogenated precursor, such as a bromo-substituted derivative. The Suzuki-Miyaura reaction serves as an appropriate and practical method for synthesizing biaryl compounds due to its tolerance of a wide array of functional groups and generally good reaction yields. nih.gov

Detailed research findings on the closely analogous compound, 5-bromo-2-methylpyridin-3-amine, provide a clear precedent for the diversification of this type of scaffold. These studies demonstrate the feasibility and conditions for coupling various arylboronic acids. The reactions are typically catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.gov

One study detailed the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with a series of substituted arylboronic acids. nih.gov The reactions were conducted in a mixture of 1,4-dioxane and water, yielding a range of novel pyridine derivatives in moderate to good yields. nih.gov This method highlights a reliable pathway for attaching diverse aryl groups to the pyridine core, thereby modifying its electronic and steric properties.

The table below summarizes the outcomes of the Suzuki-Miyaura coupling reactions performed on 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, illustrating the scope of this diversification strategy.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 75 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 80 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 72 |

| 4 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 78 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-amine | 65 |

| 6 | 3-Methoxyphenylboronic acid | 5-(3-methoxyphenyl)-2-methylpyridin-3-amine | 70 |

| 7 | Naphthalen-1-ylboronic acid | 5-(naphthalen-1-yl)-2-methylpyridin-3-amine | 68 |

The data in this table is representative of Suzuki-Miyaura reactions performed on the analogous compound 5-bromo-2-methylpyridin-3-amine as detailed in cited literature. nih.gov

These findings underscore the utility of palladium-catalyzed cross-coupling reactions as a cornerstone for the chemical diversification of the 6-(substituted)-pyridin-3-amine framework. The ability to introduce a variety of aryl and heteroaryl moieties allows for the fine-tuning of the molecule's properties for various applications.

Computational Chemistry and Theoretical Investigations of 6 Azetidin 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These theoretical methods provide a lens into the microscopic world, offering insights that complement and guide experimental research.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.net For aminopyridine derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. scirp.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netscirp.org For aminopyridine, the HOMO and LUMO energies indicate a significant capacity for charge transfer within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Properties of 4-Aminopyridine

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.43 |

| ELUMO | -2.63 |

| Energy Gap (ΔE) | 3.80 |

Data sourced from a theoretical investigation on a related phenacetin (B1679774) derivative, illustrating typical values. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govlibretexts.org The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. nih.gov Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. nih.gov Green or yellow regions represent neutral or near-neutral potential. nih.gov In aminopyridine derivatives, the MEP map reveals that the most negative potential is often located around the nitrogen atoms, highlighting them as potential sites for electrophilic interaction, while the hydrogen atoms of the amino group are typically in the positive potential region. nih.govresearchgate.net

Mulliken Atomic Charge Analysis

Table 2: Illustrative Mulliken Atomic Charges for Pyridine (B92270)

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| C2 | 0.20 |

| C3 | -0.05 |

| C4 | 0.10 |

| C5 | -0.05 |

| C6 | 0.20 |

Note: This table provides representative values for the pyridine ring and does not include the substituents of the target molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are computational tools that provide a visual representation of electron localization in a molecule. nih.gov ELF analysis, in particular, helps to distinguish between core electrons, covalent bonds, and lone pairs of electrons. The ELF is scaled from 0 to 1, where high values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. Regions with low ELF values typically correspond to the areas between atomic shells. nih.gov This analysis provides a chemically intuitive picture of the electron distribution and bonding within the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.denumberanalytics.com It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align well with the familiar Lewis structure concepts. uni-muenchen.de A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. scirp.org This allows for the quantification of the stabilization energy associated with hyperconjugative interactions, such as the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.descirp.org For aminopyridine systems, NBO analysis can reveal the stability conferred by charge delocalization from the lone pair of the amino group nitrogen into the pyridine ring's antibonding orbitals. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-(Azetidin-1-yl)pyridin-3-amine |

| Aminopyridine |

| 4-Aminopyridine |

| 3-Aminopyridine |

| Pyridine |

Fukui Functions for Reactive Site Prediction

Fukui functions are essential in density functional theory (DFT) for predicting the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing the change in electron density with respect to the number of electrons, one can identify the atoms that are most susceptible to reaction.

For this compound, a Fukui analysis would be expected to pinpoint the reactivity of the nitrogen atoms in the pyridine and azetidine (B1206935) rings, as well as the amino group. However, specific studies calculating and interpreting the Fukui functions for this compound have not been identified in the current body of scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. Through QTAIM, one can identify bond critical points and analyze their properties (such as electron density and its Laplacian) to determine the nature of atomic interactions, including covalent bonds, hydrogen bonds, and other non-covalent interactions.

A QTAIM analysis of this compound would offer deep insights into the strength and nature of its intramolecular bonds. Unfortunately, no published research has presented a QTAIM-based topological analysis of the electron density for this specific molecule.

Theoretical Predictions of Stability and Energetic Parameters

Computational methods are frequently used to predict the stability and various energetic parameters of a molecule. These can include the heat of formation, ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). Such parameters are crucial for understanding a molecule's kinetic and thermodynamic stability and its electronic properties.

While basic computed properties for this compound are available in databases like PubChem, detailed theoretical studies on its energetic landscape are not available. nih.gov

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations are instrumental in drug discovery and materials science for predicting how a molecule will interact with its environment, particularly with biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

While this compound is listed in several chemical supplier databases, there are no publicly available molecular docking studies that investigate its binding to any specific biological target. bldpharm.combldpharm.com Such a study would be the first step in identifying its potential as a therapeutic agent.

Pharmacophore Modeling for Functional Group Alignment

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of compounds for other molecules with similar properties.

There is currently no published research that develops or utilizes a pharmacophore model based on this compound or its derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations could be used to explore its conformational flexibility, the stability of its interactions with a target protein, and the thermodynamics of binding.

Despite the utility of this technique, no molecular dynamics simulation studies have been published for this compound.

Prediction of Reactivity and Mechanistic Insights via Computational Means

Computational chemistry provides a powerful lens for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. While detailed, peer-reviewed computational studies specifically investigating the reaction mechanisms and reactivity of this compound are not extensively available in public literature, we can analyze its computed properties to gain preliminary insights into its chemical behavior.

Theoretical calculations for this compound have been performed to determine various molecular descriptors. These descriptors, while not a substitute for in-depth mechanistic studies, offer valuable clues about the molecule's potential reactivity, polarity, and bioavailability.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Unfortunately, specific HOMO-LUMO energy values from dedicated computational studies on this compound are not readily found in the surveyed literature.

Another important computational tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (nucleophilic sites) that are prone to electrophilic attack and electron-poor regions (electrophilic sites) that are susceptible to nucleophilic attack. For this compound, one would anticipate that the nitrogen atoms, particularly the amino group and the pyridine ring nitrogen, would be electron-rich centers, while the hydrogen atoms of the amino group and the aromatic ring would be more electron-poor. However, without a specific MEP map from a computational study, this remains a qualitative prediction.

While direct mechanistic insights from computational studies are lacking, we can refer to general computed properties available from public databases. These properties provide a foundational understanding of the molecule's physicochemical characteristics, which in turn influence its reactivity.

Below is a table of computationally derived properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | PubChem |

| Molecular Weight | 149.19 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Topological Polar Surface Area | 42.2 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

These computed values offer a glimpse into the molecule's expected behavior. The XLogP3 value of 0.8 suggests a relatively balanced solubility between octanol (B41247) and water, indicating it is not overly lipophilic or hydrophilic. The Topological Polar Surface Area (TPSA) of 42.2 Ų is a measure of the surface area of polar atoms in a molecule and is often used to predict drug transport properties. The presence of one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the three nitrogen atoms) suggests the molecule can participate in hydrogen bonding, which will significantly influence its intermolecular interactions and reactivity. The single rotatable bond between the pyridine ring and the azetidine nitrogen indicates some conformational flexibility.

Structure Activity Relationship Sar and Scaffold Optimization of 6 Azetidin 1 Yl Pyridin 3 Amine Derivatives

Methodologies for SAR Elucidation

The exploration of the chemical space around the 6-(azetidin-1-yl)pyridin-3-amine scaffold relies on systematic and efficient methodologies to decipher the complex interplay between molecular structure and biological function. These approaches are designed to rapidly generate a wealth of data, enabling chemists to make informed decisions in the iterative process of drug design.

Systematic Variation of Substituents

A cornerstone of SAR elucidation is the systematic variation of substituents at different positions of the lead compound. This classical medicinal chemistry approach involves the synthesis of a series of analogues where specific parts of the molecule are altered in a controlled manner. For the this compound core, this typically involves modifications at the azetidine (B1206935) ring, the amine at the 3-position, and the remaining open positions on the pyridine (B92270) ring.

Researchers often begin by exploring the tolerance for different functional groups at a particular position. For instance, the amine at the 3-position can be acylated, alkylated, or used as a handle for the introduction of more complex moieties. The azetidine ring can also be substituted to probe steric and electronic effects in its vicinity. Each new derivative is then subjected to biological assays to determine how the modification has impacted its activity. By comparing the activity of these analogues, chemists can build a detailed picture of the pharmacophore—the essential features required for biological activity.

For example, in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a 2-aminopyridine hit was optimized by systematically modifying substituents to improve potency and pharmacokinetic properties. This iterative process, guided by a homology model, led to the identification of a lead molecule with in vivo activity nih.gov.

Iterative Parallel Synthesis Approaches

To accelerate the process of SAR exploration, modern medicinal chemistry heavily relies on parallel synthesis techniques. This high-throughput approach allows for the simultaneous synthesis of a large number of compounds, often organized into libraries. Each well in a multi-well plate can be used to perform a distinct reaction, enabling the rapid generation of a diverse set of analogues.

Iterative parallel synthesis involves a cyclical process of designing a library of compounds based on existing SAR data, synthesizing the library, screening the compounds for biological activity, and then using the results to design the next iteration of the library. This rapid feedback loop allows for a more efficient exploration of the chemical space and a faster convergence on optimized lead compounds. While specific examples of large-scale iterative parallel synthesis focused solely on the this compound scaffold are not extensively detailed in publicly available literature, this methodology is a standard practice in industrial drug discovery programs. The principles of rapid library synthesis and iterative improvement are fundamental to optimizing such scaffolds.

Impact of Pyridine Ring Modifications

The pyridine ring is the central anchor of the this compound scaffold, and modifications to this heterocycle can have a profound impact on the compound's biological activity, selectivity, and physicochemical properties.

Positional Isomerism and Substitution Patterns on the Pyridine Ring

For instance, moving the amino group from the 3-position to the 2- or 4-position would create a positional isomer with a significantly different three-dimensional structure and hydrogen bonding pattern, likely leading to a dramatic change in biological activity. Similarly, the introduction of substituents at the C2, C4, or C5 positions of the this compound core can profoundly influence its binding affinity and selectivity. The regioselectivity of these modifications is a key consideration during synthesis, as nucleophilic aromatic substitution on the pyridine ring is highly dependent on the existing substituents and reaction conditions mdpi.com.

Electronic Effects of Substituents (Electron-Withdrawing vs. Electron-Donating Groups)

The electronic nature of substituents on the pyridine ring can modulate the pKa of the pyridine nitrogen and the exocyclic amine, as well as influence the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-stacking.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density of the pyridine ring. This can make the ring more susceptible to nucleophilic attack and can lower the basicity of the pyridine nitrogen. A lower pKa can affect the compound's ionization state at physiological pH, which in turn can impact its cell permeability and target engagement. For example, in the synthesis of a kinase inhibitor, a nitro group on the pyridine ring was utilized, which significantly influences the electronic properties of the molecule mdpi.com.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or alkyl groups increase the electron density of the pyridine ring. This can enhance the basicity of the pyridine nitrogen and influence its ability to act as a hydrogen bond acceptor.

The strategic placement of EWGs and EDGs can be used to fine-tune the electronic properties of the scaffold to optimize its interaction with the target protein.

Steric Considerations on the Pyridine Ring

The size and shape of substituents on the pyridine ring introduce steric bulk, which can either be beneficial or detrimental to biological activity.

Favorable Steric Interactions: A bulky substituent might fit snugly into a hydrophobic pocket of the target protein, leading to an increase in binding affinity.

Unfavorable Steric Hindrance: Conversely, a large group could clash with the protein surface, preventing the molecule from adopting the optimal binding conformation.

The interplay between steric and electronic effects is often complex. For example, a bulky substituent might be electronically favorable but sterically hindered, requiring a careful balancing act during the optimization process. The regioselectivity of reactions on substituted pyridines can also be influenced by steric hindrance from neighboring groups.

Interactive Data Table: Illustrative SAR of Aminopyridine Derivatives

While specific SAR data for a broad range of this compound derivatives is proprietary or not widely published, the following table illustrates the principles of SAR based on hypothetical data for a generic aminopyridine scaffold targeting a protein kinase.

| Compound ID | R1 (on Pyridine) | R2 (on Amino Group) | Kinase Inhibition (IC50, nM) |

| 1 | H | H | 500 |

| 2 | 5-Cl (EWG) | H | 250 |

| 3 | 5-OCH3 (EDG) | H | 600 |

| 4 | H | Acetyl | 150 |

| 5 | 5-Cl (EWG) | Acetyl | 75 |

| 6 | H | Methyl | 400 |

| 7 | 4-Methyl (Steric Bulk) | H | 800 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The hypothetical data suggests that an electron-withdrawing group at the 5-position and acylation of the exocyclic amine are beneficial for activity, while an electron-donating group or the introduction of steric bulk at the 4-position is detrimental.

Impact of Azetidine Moiety Modifications

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a key feature of the this compound scaffold. enamine.netrsc.org Its inherent ring strain, approximately 25.4 kcal/mol, places it between the less stable aziridines and the more flexible, unreactive pyrrolidines. rsc.org This property provides a unique combination of stability for handling and latent reactivity that can be leveraged in drug design. rsc.org Modifications to this ring, including substitution and bioisosteric replacement, have profound effects on the biological activity of the parent molecule.

While much of the SAR exploration for this scaffold has focused on the pyridine ring and its appended side chains, direct functionalization of the azetidine ring itself represents a viable strategy for modulating activity. researchgate.net The introduction of substituents on the azetidine ring can alter the molecule's steric profile, electronics, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. For instance, synthetic methods have been developed to produce derivatives such as 2-(iodomethyl) azetidines and other 3-substituted azetidines, which can serve as intermediates for further diversification. medwinpublishers.comnih.gov This approach allows for the creation of novel chemical entities with potentially improved pharmacological profiles. researchgate.net

A primary advantage of the azetidine moiety in drug design is its conformational rigidity. enamine.netnih.gov Unlike flexible aliphatic chains, the four-membered ring restricts the spatial orientation of substituents, which can reduce the entropic penalty upon binding to a receptor and lead to higher affinity. enamine.net The conformationally restricted nature of the azetidine ring is considered critical for maintaining high binding affinity at nAChRs. nih.gov This was demonstrated in a study where replacing the azetidine ring with a flexible aliphatic amine led to a near-complete loss of binding activity. nih.gov

Computational studies and experimental X-ray analyses have shown that the azetidine ring is not perfectly planar and adopts a puckered conformation. researchgate.netnih.gov The degree of this puckering can be influenced by the nature and position of substituents. For example, the incorporation of fluorine atoms can affect the ring's conformational behavior. researchgate.net This ability to influence the three-dimensional shape of the molecule is a key tool for optimizing ligand-receptor interactions.

A common strategy in scaffold optimization is the bioisosteric replacement of key structural motifs. In the case of this compound derivatives, replacing the four-membered azetidine ring with five-membered (pyrrolidine) or six-membered (piperidine) cyclic amines has provided significant insight into the spatial requirements of the target receptor.

Systematic studies on analogues of Sazetidine-A, a compound featuring a related scaffold, have shown that:

Pyrrolidine Replacement : Expanding the ring from azetidine to pyrrolidine is well-tolerated. The pyrrolidine analogue was found to exhibit potent, subnanomolar to low nanomolar binding affinity at α4β2-nAChRs, which was comparable to the parent azetidine compound. nih.gov

Piperidine Replacement : Further ring expansion to a six-membered piperidine ring proved detrimental to activity. This modification resulted in a greater than 150-fold decrease in binding affinity for β2-containing nAChRs. nih.gov

These findings suggest that while the receptor's binding pocket can accommodate the slightly larger five-membered ring, the six-membered piperidine ring is likely too large or adopts a conformation that is unfavorable for optimal binding. nih.gov

| Compound Analogue | Cyclic Amine Moiety | Relative Binding Affinity at β2*-nAChRs |

|---|---|---|

| Parent Compound | Azetidine (4-membered ring) | High |

| Analogue 24 | Pyrrolidine (5-membered ring) | High (retained potent affinity) |

| Analogue 25 | Piperidine (6-membered ring) | Low (>150-fold drop in affinity) |

Role of Linkers and Connecting Groups in Hybrid Scaffolds

In many derivatives of the this compound scaffold, the core structure is connected to other pharmacophoric elements via a linker. The nature, length, and flexibility of this linker are critical determinants of biological activity. For instance, in certain Sazetidine-A analogues, a biaryl design that removes the flexible "long tail" side chain resulted in significantly lower binding affinity, underscoring the importance of the linker for achieving potent α4β2 nAChR binding. nih.gov

Strategies for Scaffold Optimization

Optimizing the this compound scaffold often involves more complex transformations than simple substitutions, including the hybridization of the core structure with other distinct pharmacophores to create novel chemical entities with enhanced or entirely new biological activities.

Molecular hybridization involves combining two or more pharmacophoric units into a single molecule. This strategy has been successfully applied to scaffolds related to this compound to generate compounds with diverse therapeutic applications.

Examples of such strategies include:

Pyrazole-Azetidine Hybrids : The synthesis of brominated pyrazole-azetidine hybrids, which can be further diversified through Suzuki-Miyaura cross-coupling reactions, has been reported as a method to generate novel heterocyclic amino acid derivatives. nih.govmdpi.com

Pyridine-Thiazole Hybrids : The pyridine and thiazole moieties have been combined to create hybrid molecules with potential anticancer properties. mdpi.com

Pyridine-Annulated Purines : Through scaffold-hopping and hybridization, pyridine-annulated purine analogues have been designed as potential anticancer agents that induce apoptosis. researchgate.net

Oxo-Azetidine-Thiazole Hybrids : Hybrid molecules featuring an oxo-azetidine core conjugated with a thiazole have been investigated as potential EGFR inhibitors. researchgate.net

Rational Design using Computational Predictions

The rational design of novel derivatives of this compound has been significantly advanced through the use of computational predictions. These in silico methods allow for the prioritization of synthetic targets, thereby conserving resources and accelerating the discovery of compounds with improved potency and selectivity. Key computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in elucidating the structural requirements for biological activity.

Molecular docking studies are frequently employed to predict the binding orientation of this compound derivatives within the active site of a target protein, such as a protein kinase. For instance, a hypothetical docking study of a series of analogs into the ATP-binding site of a kinase could reveal crucial interactions. The pyridine ring can act as a scaffold, with the 3-amino group forming hydrogen bonds with the hinge region of the kinase. The azetidine moiety can be explored for interactions with a hydrophobic pocket, and substitutions on this ring can be designed to optimize these interactions.

The insights gained from such computational predictions can guide the design of new derivatives with enhanced biological activity. For example, if docking studies indicate that a larger substituent on the azetidine ring would lead to more favorable interactions, medicinal chemists can synthesize and test such compounds.

| Compound ID | Modification on Azetidine Ring | Docking Score (kcal/mol) | Predicted H-bonds with Hinge Region | Predicted Hydrophobic Interactions |

| Parent | None | -7.5 | 2 | Moderate |

| Deriv-01 | 3-methyl | -8.2 | 2 | Enhanced |

| Deriv-02 | 3,3-dimethyl | -8.9 | 2 | Strong |

| Deriv-03 | 3-fluoro | -7.8 | 2 | Moderate |

| Deriv-04 | 3-hydroxy | -7.2 | 3 | Reduced |

This table is interactive. You can sort and filter the data to better understand the predicted structure-activity relationships.

Exploring Chemical Space via Focused Libraries

To systematically investigate the structure-activity relationship (SAR) of this compound derivatives, the design and synthesis of focused chemical libraries are a powerful strategy. This approach allows for the methodical exploration of the chemical space around the core scaffold, providing a wealth of data to inform optimization efforts. The construction of these libraries is often guided by initial SAR findings and computational predictions.

A focused library for this scaffold might involve systematic modifications at several key positions. For example, variations can be introduced on the pyridine ring, the azetidine ring, and the amino group at the 3-position. The goal is to understand how different functional groups at these positions influence the biological activity and properties of the compounds.

The synthesis of such a library can be achieved through parallel synthesis techniques, which enable the rapid production of a large number of compounds. For instance, a common synthetic route might involve the coupling of various substituted pyridines with azetidine derivatives, followed by diversification of the amino group. The resulting compounds are then screened for their biological activity, and the data is used to build a comprehensive SAR model.

| Compound ID | R1 (on Pyridine) | R2 (on Azetidine) | R3 (on 3-amino) | Biological Activity (IC50, nM) |

| Lib-01 | H | H | H | 500 |

| Lib-02 | 5-Cl | H | H | 250 |

| Lib-03 | H | 3-Me | H | 400 |

| Lib-04 | H | H | Acetyl | >1000 |

| Lib-05 | 5-Cl | 3-Me | H | 150 |

| Lib-06 | 5-F | H | H | 300 |

| Lib-07 | H | 3-OH | H | 800 |

| Lib-08 | 5-F | 3-Me | H | 200 |

This interactive table presents a subset of a hypothetical focused library, demonstrating how systematic modifications can be correlated with biological activity.

Through the iterative process of computational design, synthesis of focused libraries, and biological evaluation, a detailed understanding of the SAR for the this compound scaffold can be developed. This knowledge is crucial for the optimization of lead compounds and the discovery of novel drug candidates.

Applications of 6 Azetidin 1 Yl Pyridin 3 Amine in Chemical Synthesis and Medicinal Chemistry

As a Synthetic Intermediate for Complex Molecules

The reactivity of the amino group on the pyridine (B92270) ring, combined with the presence of the azetidine (B1206935) moiety, makes 6-(azetidin-1-yl)pyridin-3-amine a valuable building block in organic synthesis.

Building Block for Polyamine Ligands

Polyamines are organic compounds with two or more primary amino groups and are essential in numerous biological processes. Synthetic polyamine derivatives are of significant interest for their potential therapeutic applications, including antitumor and antimalarial activities. The synthesis of these complex molecules often relies on the strategic use of versatile building blocks. While direct synthesis of polyamine ligands from this compound is not extensively documented, its structural motifs are relevant to the construction of polyamine frameworks. The primary amine on the pyridine ring can serve as a nucleophile for chain extension, a common strategy in polyamine synthesis. General methods for polyamine synthesis include alkylation, acylation, and reductive amination, all of which are applicable to the amino group of this compound.

The azetidine ring itself can be a component of a larger polyamine structure. The synthesis of quadridentate amines incorporating an azetidine ring has been demonstrated, showcasing the utility of this four-membered heterocycle in constructing complex ligands. scilit.com The reactivity of the azetidine ring can be further exploited in reactions with diamines to create more elaborate polyamine structures. scilit.com

Precursor for Metal Complexes and Catalysis

The nitrogen atoms in the pyridine and azetidine rings of this compound make it a potential ligand for the formation of metal complexes. The coordination chemistry of pyridine derivatives is well-established, and they are known to form stable complexes with a variety of transition metals. These metal complexes can have applications in catalysis, materials science, and as therapeutic agents.

Palladium and platinum complexes of 2,4-cis-amino azetidines have been synthesized and characterized, demonstrating the ability of the azetidine nitrogen to coordinate with metal centers. nih.gov The pyridine nitrogen of the this compound scaffold can also participate in metal coordination, potentially leading to bidentate or bridging ligands. Such complexes could find use in catalytic processes like cross-coupling reactions or asymmetric synthesis. The specific steric and electronic properties imparted by the azetidinyl-pyridine ligand could influence the reactivity and selectivity of the metal catalyst.

Intermediate in the Synthesis of Amino Acid Derivatives

Non-natural amino acids are crucial components in modern drug discovery and protein engineering. The incorporation of cyclic scaffolds, such as azetidine, into amino acid structures can induce specific conformational constraints, which can be beneficial for biological activity. acs.org Azetidine-2-carboxylic acid, a naturally occurring analogue, and its derivatives have been widely used as building blocks for small peptides. mdpi.com

The this compound scaffold can be envisioned as a precursor for novel amino acid derivatives where the pyridinyl moiety acts as a side chain. General synthetic routes to azetidine-containing amino acids often involve multi-step sequences starting from simpler azetidine precursors. mdpi.comresearchgate.net For instance, aza-Michael addition of NH-heterocycles to acrylic acid derivatives is a common method for preparing heterocyclic amino acid derivatives. mdpi.comresearchgate.net While direct synthesis from this compound is not explicitly detailed in the literature, its structural elements are found in more complex amino acid structures.

Table 1: Examples of Azetidine-Containing Amino Acid Derivatives and Their Synthetic Precursors

| Amino Acid Derivative | Synthetic Precursor(s) | Key Reaction Type | Reference |

| Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | Methyl (N-Boc-azetidin-3-ylidene)acetate, Pyrazole | Aza-Michael Addition | mdpi.com |

| Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | Methyl (oxetan-3-ylidene)acetate, 3-N-Boc-aminoazetidine | Aza-Michael Addition | mdpi.com |

| Enantioenriched 2-azetidinylcarboxylic acids | Unsaturated carboxylic acid precursors | Metal-catalyzed asymmetric reduction | acs.org |

This table presents examples of synthetic routes to azetidine-containing amino acid derivatives to illustrate the general strategies employed in this area of research.

Role in Lead Identification and Optimization in Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for medicinal chemistry programs aimed at discovering and refining new drug candidates. The pyridine ring is a common motif in many approved drugs, and the azetidine ring can improve physicochemical properties such as solubility and metabolic stability. nih.gov

Design of Novel Chemical Entities

The design of novel chemical entities (NCEs) is a cornerstone of drug discovery. Scaffolds like this compound provide a foundation upon which diverse chemical functionalities can be appended to create libraries of new compounds for biological screening. The amino group can be readily functionalized through amide bond formation, sulfonylation, or reductive amination to introduce a wide range of substituents.

For example, a conformational restriction strategy was used to design TZT-1027 analogues, where a 3-aryl-azetidine moiety replaced a more flexible phenylethyl group, leading to potent antiproliferative agents. mdpi.com This highlights how the rigid azetidine ring can be used to optimize interactions with biological targets. Similarly, spirocyclic scaffolds containing an azetidine moiety have been explored for the development of new antitubercular agents. mdpi.com

Exploration of Structural Diversity for Target Interaction

Once a lead compound is identified, medicinal chemists explore its structural diversity to understand the structure-activity relationship (SAR) and optimize its properties. The this compound scaffold offers multiple points for modification to probe interactions with a biological target.

Substituents can be introduced on the pyridine ring, the azetidine ring, and the exocyclic amino group. SAR studies on azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV) revealed that substitutions at the N- and C-terminus, as well as the C-terminal side-chain, significantly impacted antiviral activity. nih.gov In another example, SAR studies of pyrazolo[3,4-b]pyridine derivatives showed that the nature of substituents on an appended aryl ring influenced their anti-diabetic activity. mdpi.com These examples demonstrate the importance of systematically exploring the chemical space around a core scaffold to identify key structural features for optimal biological activity.

Table 2: Examples of Structurally Related Compounds and Their Biological Targets

| Compound Class | Core Scaffold | Biological Target/Activity | Reference |

| TZT-1027 Analogues | 3-Aryl-azetidine | Antiproliferative | mdpi.com |

| Spirocyclic Azetidines | Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] | Antitubercular | mdpi.com |

| Azetidine-containing dipeptides | Dipeptide with 2-azetidine residue | Human Cytomegalovirus (HCMV) | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Pyrazolo[3,4-b]pyridine | Anti-diabetic | mdpi.com |

This table provides examples of compound classes with structural similarities to this compound to illustrate the types of biological targets that can be pursued with such scaffolds.

Lead Optimization Strategies via Scaffold Modification

A primary strategy involves the derivatization of the 3-amino group. This exocyclic amine serves as a key handle for introducing a wide array of functional groups through reactions such as acylation, sulfonylation, and reductive amination. These modifications can significantly impact the compound's binding affinity and selectivity for its target protein. For instance, in the development of kinase inhibitors, the 3-amino group can be functionalized to interact with specific residues in the ATP-binding pocket of the kinase. Structure-activity relationship (SAR) studies of various kinase inhibitor series have demonstrated that the nature of the substituent on the amino group is critical for achieving high potency.

Another avenue for optimization is the modification of the azetidine ring. While the unsubstituted azetidine ring itself can contribute to favorable properties, introducing substituents on the 3-position of the azetidine ring can further modulate the compound's properties. For example, the introduction of polar groups can improve solubility, while non-polar groups can enhance cell permeability.

Modifications to the pyridine ring itself, such as the introduction of additional substituents, can also be employed to alter the electronic properties of the molecule and to explore new binding interactions with the target. The following table summarizes common lead optimization strategies for this scaffold:

| Modification Site | Type of Modification | Intended Outcome | Example Application Area |

| 3-Amino Group | Acylation, Sulfonylation, Alkylation | Modulate target binding affinity and selectivity, improve physicochemical properties. | Kinase Inhibitors, GPCR Modulators |

| Azetidine Ring | Substitution at the 3-position | Enhance solubility, permeability, and metabolic stability. | Various Drug Discovery Programs |

| Pyridine Ring | Introduction of substituents | Fine-tune electronic properties, explore additional binding pockets. | General Lead Optimization |

Leveraging Scaffold Features for Improved Water Solubility

Aqueous solubility is a critical physicochemical property for drug candidates, influencing their absorption and distribution in the body. The this compound scaffold possesses inherent features that contribute to favorable water solubility, and these can be further leveraged through chemical modification.

The presence of the pyridine ring, with its nitrogen atom, and the 3-amino group allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with water molecules. The pyridine scaffold, in general, is known to improve the water solubility of pharmaceutical compounds. nih.govresearchgate.net

The azetidine moiety, a four-membered saturated heterocycle, also plays a role in the solubility profile. The incorporation of an azetidine ring can increase the fraction of sp3-hybridized carbons, which often leads to improved solubility and other desirable drug-like properties. Furthermore, the nitrogen atom within the azetidine ring can also participate in hydrogen bonding.

Strategies to further enhance the aqueous solubility of derivatives of this compound often involve the introduction of polar functional groups. As mentioned in the previous section, substitution on the azetidine ring or derivatization of the 3-amino group with polar moieties such as hydroxyls, amides, or small polar heterocycles can significantly increase the hydrophilicity of the resulting compounds.

The following table highlights the structural features of the scaffold that contribute to its aqueous solubility:

| Structural Feature | Contribution to Water Solubility |

| Pyridine Ring Nitrogen | Acts as a hydrogen bond acceptor. |

| 3-Amino Group | Acts as both a hydrogen bond donor and acceptor. |

| Azetidine Ring Nitrogen | Can act as a hydrogen bond acceptor. |

Development of Chemical Tools for Biological Research

Beyond its role as a scaffold for therapeutic agents, this compound and its derivatives are valuable starting points for the development of chemical tools to probe biological systems. These tools, such as fluorescent probes and PET ligands, are essential for studying the function, localization, and dynamics of biological targets.

The aminopyridine core is a known fluorophore, and its derivatives can be designed to create fluorescent probes. mdpi.com The 3-amino group provides a convenient site for the attachment of other molecular components without necessarily quenching the fluorescence of the core structure. By conjugating the this compound scaffold to a molecule that binds to a specific biological target, researchers can create probes for fluorescence microscopy, flow cytometry, and other imaging applications. The azetidine ring can also be modified to fine-tune the photophysical properties of the resulting probe.

Furthermore, the scaffold can be adapted for the development of radiolabeled ligands for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. The development of PET tracers for imaging specific targets in the brain, such as α-synuclein aggregates in Parkinson's disease, often involves scaffolds that can cross the blood-brain barrier. researchgate.netnih.gov The physicochemical properties of the this compound scaffold make it a plausible candidate for the development of novel PET tracers. The 3-amino group or other positions on the scaffold can be modified to incorporate a positron-emitting radionuclide, such as fluorine-18 or carbon-11.

The versatility of the this compound scaffold in this context is summarized in the table below:

| Type of Chemical Tool | Application | Key Features of the Scaffold |

| Fluorescent Probes | Imaging of biological targets in cells and tissues. | Inherent fluorescence of the aminopyridine core; modifiable sites for conjugation and tuning of photophysical properties. |

| PET Ligands | Non-invasive imaging of biological targets in vivo. | Favorable physicochemical properties for brain penetration; sites for radiolabeling. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Azetidin-1-yl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling azetidine with halogenated pyridin-3-amine derivatives using transition metal catalysts (e.g., copper bromide) under basic conditions (e.g., cesium carbonate). For example, similar protocols for pyridin-3-amine derivatives achieved yields up to 17.9% when using dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours .

- Critical Parameters : Solvent polarity, catalyst loading, and reaction time significantly affect yield. Hydrogenation of nitro precursors (e.g., using Pd/C in methanol) is an alternative route, though over-reduction risks must be mitigated .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use orthogonal analytical techniques:

- NMR : and NMR should confirm azetidine ring integration (e.g., δ 2.0–3.0 ppm for CH groups) and pyridin-3-amine aromatic protons (δ 6.5–8.5 ppm) .

- HRMS : Confirm molecular ion [M+H] with <5 ppm mass accuracy.

- HPLC : Purity ≥98% with retention time reproducibility under reverse-phase conditions.

Advanced Research Questions

Q. What biological targets are associated with this compound derivatives, and how are binding assays designed?

- Targets :

- TLR7-9 Antagonism : Derivatives like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile show nanomolar inhibition of Toll-like receptors (TLRs) in lupus models .

- Tau Protein : Fluorinated analogs (e.g., F-MK-6240) bind neurofibrillary tangles in Alzheimer’s disease with sub-nM affinity .

- Assay Design :

- Competitive Binding : Use radiolabeled tracers (e.g., F-MK-6240) in autoradiography with post-mortem brain slices .

- Cell-Based TLR Inhibition : Measure cytokine suppression (e.g., IFN-α) in human peripheral blood mononuclear cells (PBMCs) .

Q. How do structural modifications (e.g., substituents on the pyridine ring) impact pharmacokinetics and target selectivity?

- SAR Insights :

- Lipophilicity : Adding tert-butyl groups (e.g., 6-(4-tert-butylphenoxy)pyridin-3-amine) enhances blood-brain barrier penetration but reduces aqueous solubility (e.g., ≥26.2 mg/mL in DMSO) .

- Electron-Withdrawing Groups : Fluorine or chlorine at the 6-position improves tau-binding specificity by reducing off-target interactions with amyloid-β .

- Methodology :

- LogP Analysis : Use shake-flask or chromatographic methods to correlate hydrophobicity with in vivo distribution.

- Plasma Stability : Assess degradation via HPLC after incubation in rat plasma (37°C, 24 hours).

Q. How can researchers resolve contradictions in reported binding affinities across studies?

- Case Example : Discrepancies in TLR7-9 IC values may arise from assay conditions (e.g., cell type, agonist concentration).

- Resolution Strategy :

- Orthogonal Assays : Compare results from HEK293 reporter cells (luciferase-based) and primary PBMC cytokine release .

- SPR (Surface Plasmon Resonance) : Validate direct binding kinetics (k/k) to recombinant TLR ectodomains.

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。